1-Methyl-4-piperidinemethanol
Overview
Description
1-Methyl-4-piperidinemethanol, also known as 4-Hydroxymethyl-1-methylpiperidine, is a cyclic secondary amine . It belongs to the important class of amino alcohols, which are organic compounds with both amino and hydroxyl functional groups in a molecule .
Synthesis Analysis
The synthesis of 1-Methyl-4-piperidinemethanol involves a two-stage process . The first stage involves the reaction of tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate with lithium aluminium tetrahydride in tetrahydrofuran under an inert atmosphere. In the second stage, the reaction mixture is treated with water and sodium hydroxide in tetrahydrofuran .
Molecular Structure Analysis
The molecular formula of 1-Methyl-4-piperidinemethanol is C7H15NO . The InChI Key is KJZLJGZZDNGGCA-UHFFFAOYSA-N and the SMILES string is CN1CCC(CO)CC1 .
Physical And Chemical Properties Analysis
1-Methyl-4-piperidinemethanol is a liquid at 20°C . It has a molecular weight of 129.20 g/mol . The boiling point is 108°C at 10 mmHg and the specific gravity is 0.97 at 20/20 . The refractive index is 1.48 .
Scientific Research Applications
Gastric Antisecretory Agents : A study by Scott et al. (1983) explored the potential of derivatives of 1-Methyl-4-piperidinemethanol as gastric antisecretory agents. They found that certain modifications to the compound could lead to significant antisecretory effects without anticholinergic activity, suggesting its potential use in treating peptic ulcer disease (Scott et al., 1983).
Thermodynamic Properties : Silva and Cabral (2006) conducted research on the standard molar enthalpies of formation for 1-Methyl-4-piperidinemethanol. Their findings provide valuable insights into the thermodynamic properties of this compound, which is crucial for its application in chemical syntheses (Silva & Cabral, 2006).
Synthetic Chemistry : Kasuga and Taguchi (1965) demonstrated the synthesis of DL-2-piperidinemethanol and related compounds. Their work provides foundational knowledge for the chemical synthesis and modification of this compound, which could be applicable in various chemical and pharmaceutical contexts (Kasuga & Taguchi, 1965).
Neuroprotection : Chenard et al. (1995) identified a derivative of 1-Methyl-4-piperidinemethanol as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This finding suggests the potential for neuroprotective applications, particularly in conditions related to NMDA receptor activity (Chenard et al., 1995).
Synthesis of Analogs : Schmitt et al. (2013) reported on the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanol and its analogs. This research contributes to the broader understanding of how structural variations can impact the properties and potential applications of this compound (Schmitt et al., 2013).
Safety And Hazards
1-Methyl-4-piperidinemethanol is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
(1-methylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLJGZZDNGGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297432 | |
Record name | 1-Methyl-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-piperidinemethanol | |
CAS RN |
20691-89-8 | |
Record name | 1-Methyl-4-piperidinemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-piperidinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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